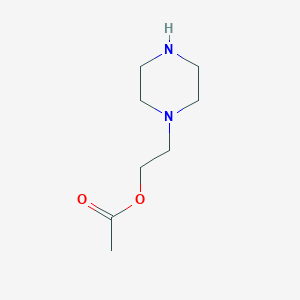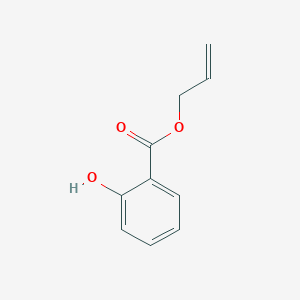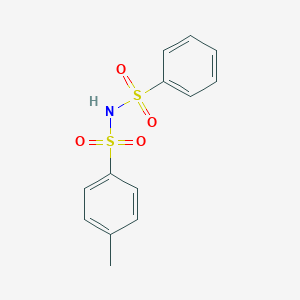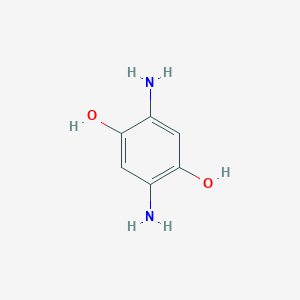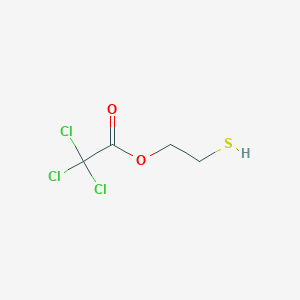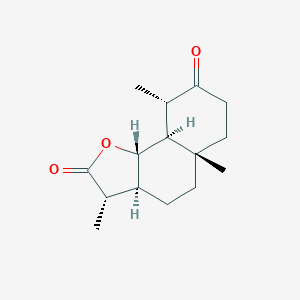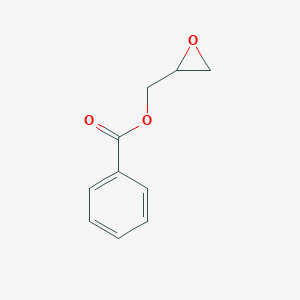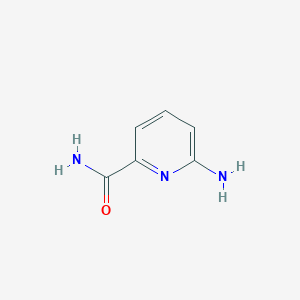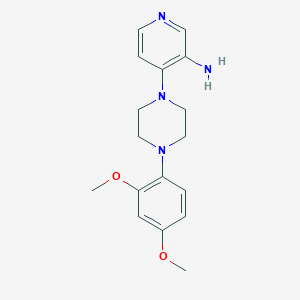
1-(3-Amino-4-pyridyl)-4-(2,4-dimethoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APDP is a piperazine derivative that has been synthesized by various methods, including the condensation of 3-amino-4-pyridinecarboxaldehyde with 2,4-dimethoxyphenylpiperazine. It has been found to exhibit various biological activities and has been studied for its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of APDP is not fully understood, but it has been found to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It has also been found to modulate the activity of the endocannabinoid system by inhibiting the uptake of anandamide.
Biochemische Und Physiologische Effekte
APDP has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of inflammatory responses, and the inhibition of cancer cell proliferation. It has also been found to improve cognitive function and to have a neuroprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of APDP is its ability to exhibit multiple biological activities, making it a potential candidate for the treatment of various disorders. However, its complex mechanism of action and potential side effects make it challenging to study in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of APDP, including the investigation of its potential as a therapeutic agent for various disorders, the exploration of its mechanism of action, and the development of more efficient synthesis methods. Additionally, the potential of APDP as a modulator of the endocannabinoid system warrants further investigation.
In conclusion, APDP is a promising chemical compound that has been studied for its potential applications in various fields. Its ability to exhibit multiple biological activities and its potential as a therapeutic agent make it an exciting area of research. Further investigation is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of APDP involves the reaction of 3-amino-4-pyridinecarboxaldehyde with 2,4-dimethoxyphenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
APDP has been found to exhibit various biological activities, including antipsychotic, antidepressant, anxiolytic, and antinociceptive effects. It has also been studied for its potential as an anticancer agent and as a modulator of the endocannabinoid system.
Eigenschaften
CAS-Nummer |
14549-67-8 |
|---|---|
Produktname |
1-(3-Amino-4-pyridyl)-4-(2,4-dimethoxyphenyl)piperazine |
Molekularformel |
C17H22N4O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4O2/c1-22-13-3-4-16(17(11-13)23-2)21-9-7-20(8-10-21)15-5-6-19-12-14(15)18/h3-6,11-12H,7-10,18H2,1-2H3 |
InChI-Schlüssel |
ZCKHWXUJLFQLPY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC |
Andere CAS-Nummern |
14549-67-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



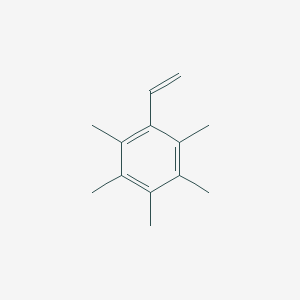

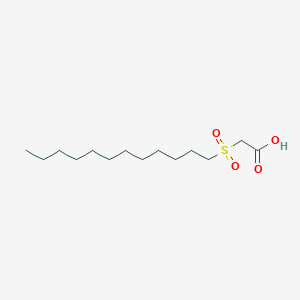
![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
